molecular formula C14H12N2O3S B10884907 4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid

4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid

Cat. No.: B10884907
M. Wt: 288.32 g/mol
InChI Key: KBQAPULSWJVZOU-UHFFFAOYSA-N
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Description

4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid is an organic compound with the molecular formula C14H12N2O3S and a molecular weight of 288.32 g/mol This compound is characterized by the presence of a benzoic acid moiety linked to a pyridin-2-ylsulfanyl group through an acetylamino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pyridin-2-ylsulfanyl group can also interact with metal ions, potentially affecting metalloprotein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid is unique due to the presence of the pyridin-2-ylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

4-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoic acid

InChI

InChI=1S/C14H12N2O3S/c17-12(9-20-13-3-1-2-8-15-13)16-11-6-4-10(5-7-11)14(18)19/h1-8H,9H2,(H,16,17)(H,18,19)

InChI Key

KBQAPULSWJVZOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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